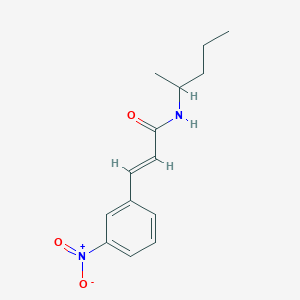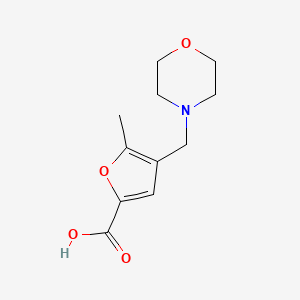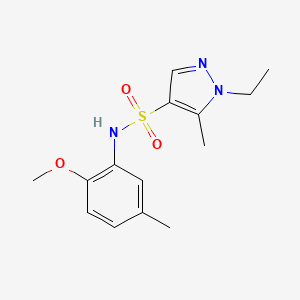
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This compound has been used to study the mechanism of action of nucleoside transporters and their role in various biological processes.
作用机制
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide inhibits nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the transport of nucleosides across the cell membrane, leading to a decrease in intracellular nucleoside concentration. This, in turn, affects various biological processes that rely on nucleoside uptake, such as DNA synthesis and cell proliferation.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by this compound has several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, which rely heavily on nucleoside uptake for their growth. It also affects the immune response by inhibiting the uptake of nucleoside analogs that are used in antiviral and anticancer therapy. This compound has also been found to have neuroprotective effects in various neurological disorders by inhibiting the uptake of adenosine, which is involved in the regulation of neurotransmitter release and neuronal activity.
实验室实验的优点和局限性
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide has several advantages as a research tool. It is a potent and specific inhibitor of nucleoside transporters, making it an ideal tool for studying the mechanism of action of these transporters. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations. It has been found to have off-target effects on other membrane transporters, which may affect the interpretation of experimental results. It is also relatively unstable and can degrade over time, which may affect its potency.
未来方向
There are several future directions for research involving N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide. One area of research is the development of new drugs that target nucleoside transporters for the treatment of cancer and viral infections. Another area of research is the study of the role of nucleoside transporters in neurological disorders and the development of neuroprotective agents that target these transporters. Additionally, the off-target effects of this compound on other membrane transporters need to be further studied to fully understand its mechanism of action.
合成方法
The synthesis of N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide involves several steps. The first step is the synthesis of 3-nitrobenzaldehyde, which is then reacted with N-(1-methylbutyl)acetamide to form 3-(1-methylbutyl)-3-nitrophenyl)acetaldehyde. The final step involves the reaction of 3-(1-methylbutyl)-3-nitrophenyl)acetaldehyde with acryloyl chloride to form this compound. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research to study the mechanism of action of nucleoside transporters. It has been found to be a potent inhibitor of equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). These transporters play a crucial role in the uptake of nucleosides and nucleoside analogs, which are important in various biological processes such as DNA synthesis, cell proliferation, and immune response. This compound has also been used to study the role of nucleoside transporters in drug resistance and the development of new drugs that target these transporters.
属性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-pentan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-5-11(2)15-14(17)9-8-12-6-4-7-13(10-12)16(18)19/h4,6-11H,3,5H2,1-2H3,(H,15,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXMJUGJDNHYBU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-nitro-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430303.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5430315.png)
![4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430320.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5430335.png)

![4-{4-[4-(benzoyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5430346.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5430349.png)
![1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5430354.png)
![9-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5430369.png)

![1-(2-chloro-4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5430371.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5430373.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5430384.png)